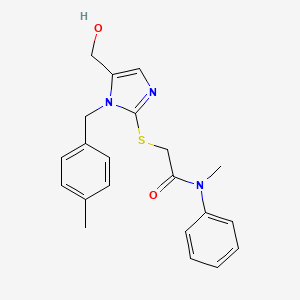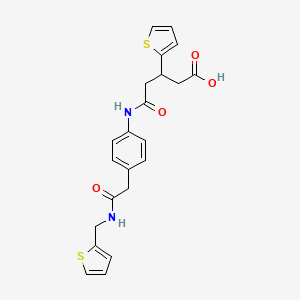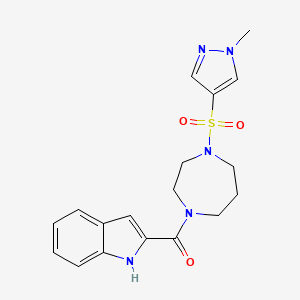
3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine and pyrazole derivatives has been extensively studied. For example, a method for the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be analyzed using various spectroscopic techniques, such as IR, 1H NMR, and 13C NMR . Theoretical studies can also provide insights into the molecular geometry and vibrational spectra of similar compounds .Chemical Reactions Analysis
The chemical reactions of pyridine derivatives have been explored in various studies. For instance, electrochemical studies have contributed to understanding the redox reaction mechanisms of hydrogenated pyridine derivatives . Photochemical reactions of certain carbenes with pyridine have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be inferred from similar compounds. For instance, pyridine is a colorless liquid and is highly flammable . It is also known to cause skin and eye irritation .Wissenschaftliche Forschungsanwendungen
Proton Transfer and Luminescence Properties :
- 2-(1H-pyrazol-5-yl)pyridine derivatives, including closely related compounds, exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are demonstrated by dual luminescence and kinetic coupling of fluorescence bands, which is relevant for applications in photophysics and photochemistry (Vetokhina et al., 2012).
Corrosion Inhibition :
- Pyridine–pyrazole compounds, including structures similar to the target compound, have been investigated for their role in corrosion inhibition of steel in acidic environments. Their efficiency as inhibitors increases with concentration, acting primarily as cathodic inhibitors and showing significant reduction in corrosion rates (Bouklah et al., 2005).
Theoretical Investigations on Inhibition Mechanisms :
- Theoretical studies on nitrogen-heterocyclic compounds related to the target compound reveal their adsorption mechanism on steel surfaces, with inhibition efficiency linked to molecular structure and the energy levels of molecular orbitals (Ma et al., 2006).
Metal Extraction and Coordination Chemistry :
- Synthesized pyridine-based ligands, including pyrazole-pyridine derivatives, have been used for the extraction of nickel(II) and copper(II) ions, demonstrating their potential in coordination chemistry and metal ion extraction applications (Pearce et al., 2019).
Organic Light-Emitting Diodes (OLEDs) :
- Compounds incorporating 3-(1H-pyrazol-1-yl)pyridine units have been used in the development of bipolar host materials for phosphorescent organic light-emitting diodes, showing significant potential in improving OLED efficiency and performance (Li et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities :
- New heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, similar to the target compound, have demonstrated antioxidant, antitumor, and antimicrobial activities. These activities are crucial in pharmaceutical research and development (Kaddouri et al., 2020).
Photophysical Investigation and Chemosensor Applications :
- Pyrazoline derivatives, structurally related to the target compound, have been synthesized and investigated for their photophysical properties. They have potential applications as fluorescent chemosensors for metal ion detection (Asiri et al., 2020).
Eigenschaften
IUPAC Name |
3-[5-(dimethoxymethyl)-1H-pyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-11(16-2)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7,11H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQYFGBTGPYTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=NN1)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)


![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)
![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)
![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)